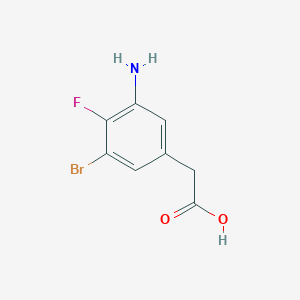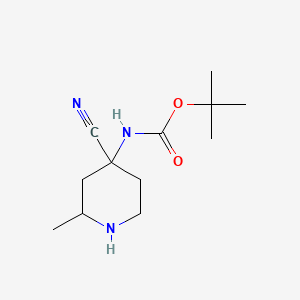
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H13FN2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluoroethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoroethyl)pyrrolidin-3-amine: The non-hydrochloride form of the compound.
2-Fluoroethylamine: A simpler compound with similar functional groups.
Pyrrolidine: The parent compound without the fluoroethyl group.
Uniqueness
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the fluoroethyl group and the pyrrolidine ring, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C6H14ClFN2 |
|---|---|
Peso molecular |
168.64 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-2-4-9-3-1-6(8)5-9;/h6H,1-5,8H2;1H |
Clave InChI |
VTNZCMORUZVUBX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



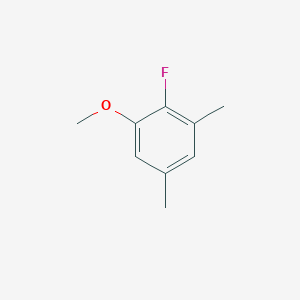
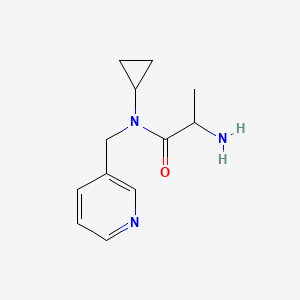
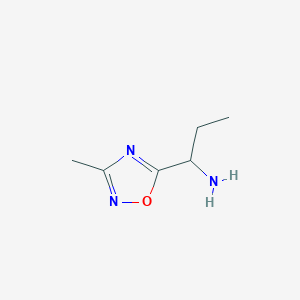



![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
